

AFG206 Profile and Known Experimental Context

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Compound Focus: AFG206

Cat. No.: S548018

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AFG206 is identified in the literature as a novel first-generation "type II" FLT3 inhibitor [1] [2]. The key known aspects of its experimental context are summarized in the table below.

Aspect	Description
Classification	First-generation, "type II" FLT3 inhibitor [1] [2]
Molecular Target	Mutant FLT3 kinase (in constitutively activated mutant FLT3 models) [1]
Primary Mechanism	Targets mutant FLT3 protein kinase activity, inhibiting proliferation via apoptosis induction and cell cycle arrest [1]
Experimental Cross-Resistance	Demonstrated cross-resistance with "type I" inhibitors (PKC412, AAE871); second-generation "type II" inhibitors (AUZ454, ATH686) shown to override this resistance [1]

The research highlights that **AFG206's potency was found to be insufficient to overcome resistance** that emerged against "type I" inhibitors. This observed limitation was a key driver for the development of second-generation "type II" inhibitors, which feature an improved interaction with the ATP pocket of FLT3 [1].

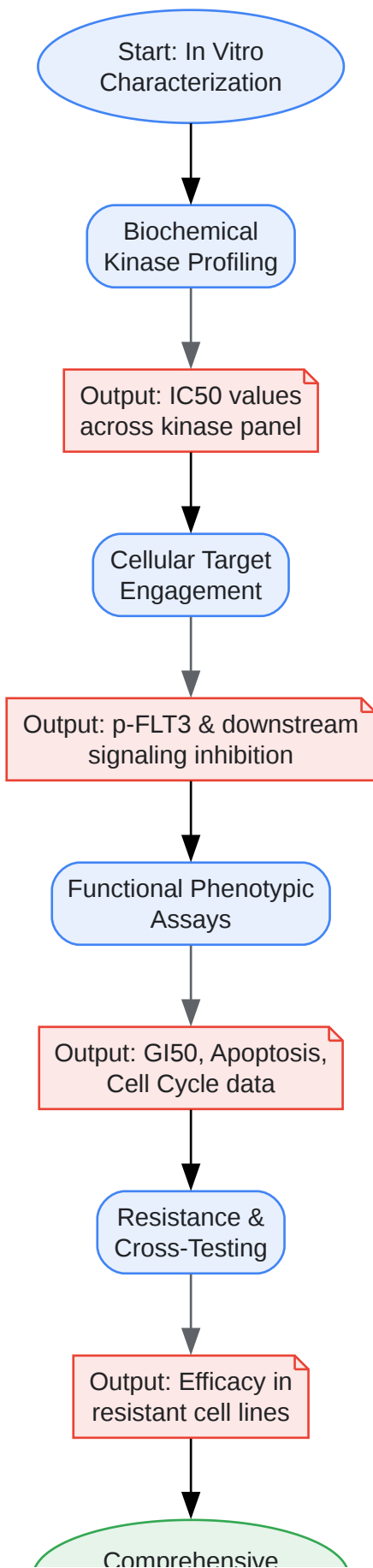
Roadmap for Specificity Validation

Based on the standard practices for characterizing kinase inhibitors like **AFG206**, here are the core experiments you would need to conduct or locate in the literature to fully validate its specificity.

- **Kinase Profiling Assays:** Perform broad-spectrum screening against a large panel of diverse kinases (e.g., 100+ kinases) to determine the compound's selectivity. The key metric here is the **IC50 value** for each kinase, which would allow you to calculate a **selectivity score** (e.g., the number of kinases inhibited at a certain concentration, like 1 μ M).
- **Cellular Target Engagement:** In relevant cellular models (e.g., Ba/F3 cells engineered to express mutant FLT3, or primary AML blasts), confirm that **AFG206** directly engages with and inhibits its intended target. This is typically measured by **phospho-FLT3 inhibition levels (via Western Blot)** and the subsequent **downstream signaling inhibition** (e.g., phospho-STAT5, phospho-ERK).
- **Cellular Phenotypic Assays:**
 - **Proliferation/GI50:** Determine the concentration that causes 50% growth inhibition in mutant FLT3-dependent cell lines versus those with other oncogenic drivers.
 - **Apoptosis Assay:** Quantify the induction of programmed cell death (e.g., by Annexin V staining) specifically in target cells.
 - **Cell Cycle Analysis:** Assess the specific phase of cell cycle arrest induced by the inhibitor.
- **Resistance Profiling:** Investigate the potential for cross-resistance by testing **AFG206's** efficacy in cell lines with acquired resistance to other FLT3 inhibitor classes (e.g., "type I" inhibitors).

Visualizing the Experimental Workflow

The following diagram outlines a logical workflow for the key experiments needed to validate **AFG206's** specificity and efficacy. You can use this as a guide for designing your own study or for interpreting data from publications.



Specificity Profile

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References

1. Antileukemic Effects of Novel First- and Second-Generation... [pubmed.ncbi.nlm.nih.gov]
2. is the novel first-generation type II" FLT3 inhibitor." | TargetMol AFG 206 [targetmol.com]

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